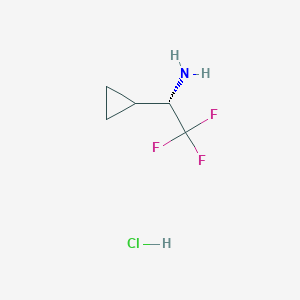

(1S)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride

Description

(1S)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS: 1338377-73-3) is a chiral amine hydrochloride salt with the molecular formula C₅H₉ClF₃N and a molecular weight of 175.58 g/mol . It features a cyclopropyl group attached to a trifluoroethylamine backbone, with the stereocenter at the C1 position in the (S)-configuration. This compound is a critical intermediate in the synthesis of chiral pharmaceuticals, particularly antiviral agents and tyrosine kinase inhibitors . Its enantiomeric purity and trifluoromethyl group enhance metabolic stability and binding affinity to biological targets, making it valuable in medicinal chemistry .

Properties

IUPAC Name |

(1S)-1-cyclopropyl-2,2,2-trifluoroethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4(9)3-1-2-3;/h3-4H,1-2,9H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGCZMSQFRLXRX-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338377-73-3 | |

| Record name | (1S)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Synthetic Routes and Reaction Conditions

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of cyclopropylamine intermediate | Cyclopropylamine as starting material | Commercially available or synthesized via ring-forming reactions |

| 2 | Reaction with trifluoroacetaldehyde | Cyclopropylamine + trifluoroacetaldehyde in DMF or THF, 80–100°C, inert atmosphere | Controls stereochemistry; slow addition to minimize racemization |

| 3 | Formation of hydrochloride salt | Treatment with HCl in ether or aqueous solution | Yields stable solid salt for handling and storage |

| 4 | Purification | Chiral HPLC or crystallization | Ensures enantiomeric purity and removal of impurities |

Enantioselective Synthesis Strategies

Maintaining the (S)-configuration is critical for biological activity. Several approaches have been developed:

- Chiral Auxiliaries: Use of (S)-proline-derived catalysts during cyclopropane ring formation to induce stereoselectivity.

- Kinetic Resolution: Enzymatic hydrolysis using lipases to selectively remove the undesired (R)-enantiomer.

- Asymmetric Hydrogenation: Transition-metal catalysts with chiral ligands (e.g., BINAP-Ru complexes) applied to precursors to achieve stereocontrol.

These methods reduce racemic mixtures and improve overall enantiomeric excess (ee).

Characterization of the Compound

To confirm structure and stereochemistry, multiple analytical techniques are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H, ¹³C, ¹⁹F NMR Spectroscopy | Structural verification | Cyclopropyl protons δ 0.5–1.5 ppm; trifluoromethyl group signals |

| Chiral HPLC | Enantiomeric purity | Resolution of (S)- and (R)-enantiomers, purity >95% |

| Liquid Chromatography-Mass Spectrometry (LCMS) | Molecular weight and purity | Molecular ion peak at m/z 190.1 ([M+H]+) |

| Melting Point Analysis | Purity and identity | Consistent with literature values (approx. 50–51°C) |

Research Findings and Optimization Insights

- Catalyst Systems: Pd(OAc)₂ combined with XPhos or RuPhos ligands provides high coupling efficiency in Buchwald-Hartwig reactions.

- Base Selection: Cs₂CO₃ is preferred for its strong basicity and solubility in polar aprotic solvents.

- Reaction Atmosphere: Inert nitrogen or argon atmosphere prevents oxidation and racemization.

- Stoichiometry Control: Precise molar ratios of reactants minimize side reactions and improve yield.

- Purification: Chiral HPLC is essential to isolate the (S)-enantiomer with high purity, critical for pharmaceutical applications.

Summary Table of Preparation Parameters

| Parameter | Optimal Condition | Comments |

|---|---|---|

| Solvent | DMF, THF | Polar aprotic solvents preferred |

| Temperature | 80–100°C | Balances reaction rate and stability |

| Catalyst | Pd(OAc)₂ + XPhos/RuPhos | High activity and selectivity |

| Base | Cs₂CO₃ | Strong, soluble base |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and racemization |

| Protective Groups | Boc (optional) | Protects amine during sensitive steps |

| Purification | Chiral HPLC | Ensures enantiomeric purity >95% |

| Yield | Typically >60% | Dependent on scale and optimization |

Chemical Reactions Analysis

Types of Reactions

(1S)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The trifluoroethylamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Research

Research indicates that (1S)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride may exhibit properties relevant to the development of new antidepressant medications. Its structural similarities to known psychoactive compounds suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine .

Neuropharmacology

Studies have shown that this compound may influence neurochemical pathways associated with mood regulation. Its trifluoromethyl group can enhance metabolic stability and bioavailability, making it a candidate for further investigation in neuropharmacological studies .

Biochemical Applications

Protein Degradation

The compound is categorized as a building block for protein degraders, which are increasingly important in targeted protein degradation strategies. These strategies harness the body's ubiquitin-proteasome system to selectively eliminate unwanted proteins, offering therapeutic avenues for diseases characterized by protein misfolding or aggregation .

Enzyme Inhibition Studies

this compound has been evaluated as a potential inhibitor of specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity could provide insights into metabolic regulation and disease mechanisms .

Material Science

Fluorinated Compounds in Polymer Chemistry

The incorporation of fluorinated compounds like this compound into polymer matrices can enhance material properties such as chemical resistance and thermal stability. Research is ongoing to explore its utility in developing advanced materials with tailored characteristics for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of (1S)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoroethylamine moiety can interact with enzymes and receptors, potentially modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Enantiomeric Pair: (1R)-1-Cyclopropyl-2,2,2-Trifluoroethan-1-Amine Hydrochloride

- CAS : 129585-34-2

- Molecular Formula : C₅H₉ClF₃N

- Key Differences : The (1R)-enantiomer shares identical physicochemical properties (e.g., molecular weight, solubility) but exhibits distinct stereochemical orientation. This difference significantly impacts biological activity, as enantiomers often interact differently with chiral receptors or enzymes. For example, the (R)-form is utilized in alternative drug synthesis pathways, demonstrating the necessity of enantiomeric separation in pharmaceutical development .

Simplified Analogs: 2,2,2-Trifluoroethan-1-Amine Hydrochloride

- CAS : 373-88-6

- Molecular Formula : C₂H₄ClF₃N

- Key Differences : Lacking the cyclopropyl group, this analog has reduced steric bulk and lipophilicity (logP = 0.92 vs. 1.45 for the cyclopropyl derivative). The absence of the cyclopropyl ring diminishes its use in complex drug architectures but simplifies applications in fluorinated building blocks .

Fluorination Variants: 1-Cyclopropyl-2,2-Difluoroethan-1-Amine Hydrochloride

- CAS: Not explicitly listed (CID 59543144)

- Molecular Formula : C₅H₉ClF₂N

- Key Differences : Replacement of one fluorine atom with hydrogen reduces electronegativity and alters dipole moments. This modification may lower metabolic resistance compared to the trifluoro derivative but could improve aqueous solubility .

Aromatic Substituted Analogs: (S)-1-(2-Chlorophenyl)-2,2,2-Trifluoroethanamine Hydrochloride

- CAS : 1391489-27-2

- Molecular Formula : C₈H₈Cl₂F₃N

- This enhances interactions with hydrophobic enzyme pockets but may reduce conformational flexibility .

Heterocyclic Derivatives: 1-(3,5-Dimethyl-1-Phenylpyrazol-4-yl)-2,2,2-Trifluoroethanamine Hydrochloride

- CAS : CID 56828170

- Molecular Formula : C₁₃H₁₄ClF₃N₃

- However, the increased molecular complexity may challenge synthetic scalability .

Data Table: Structural and Functional Comparison

Biological Activity

(1S)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride (CAS: 75702-99-7) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is CHClFN, with a molecular weight of 175.58 g/mol. The compound is characterized by the presence of a cyclopropyl group and trifluoromethyl substituents, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHClFN |

| Molecular Weight | 175.58 g/mol |

| Purity | 97% |

| CAS Number | 75702-99-7 |

Antimalarial Potential

Recent studies have identified this compound as a promising candidate in the development of antimalarial drugs. It has been shown to inhibit dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. In vitro assays demonstrated that this compound exhibits potent activity against both Plasmodium falciparum and Plasmodium vivax, with IC values below 0.03 μM for DHODH inhibition .

The mechanism involves the inhibition of DHODH, crucial for pyrimidine biosynthesis in malaria parasites. This inhibition leads to reduced proliferation of the parasites in both blood and liver stages, making it a dual-action compound .

Toxicity Profile

Toxicological assessments indicate that this compound is harmful if swallowed and can cause skin irritation . Understanding the safety profile is critical for future clinical applications.

Study on Antimalarial Efficacy

A study conducted on various compounds targeting DHODH revealed that this compound demonstrated significant efficacy in preventing P. falciparum infection when administered prior to exposure. This study supports its potential use in malaria prophylaxis .

Pharmacokinetics and Metabolism

Further investigations into the pharmacokinetic properties of this compound highlighted its stability in human and mouse liver microsomes. The intrinsic clearance rates were favorable, suggesting a suitable half-life for clinical efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1S)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Buchwald-Hartwig cross-coupling reactions , which involve coupling cyclopropylamine derivatives with trifluoroethyl groups. Key parameters include:

- Catalyst system : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos or RuPhos.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) at 80–100°C.

- Base : Strong bases like Cs₂CO₃ to deprotonate intermediates.

Optimization focuses on minimizing racemization (critical for the (1S)-enantiomer) and maximizing yield through controlled stoichiometry and inert atmosphere .

Q. How is the compound characterized to confirm structural and stereochemical integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to verify cyclopropyl, trifluoroethyl, and amine proton environments. For example, the cyclopropyl group shows characteristic splitting patterns (e.g., δ 0.5–1.5 ppm in ¹H NMR).

- Chiral HPLC : To confirm enantiomeric purity of the (1S)-configuration.

- LCMS : Validates molecular weight (e.g., [M+H]+ peak at m/z 190.1) and purity (>95%) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as a key intermediate in kinase inhibitor development . For example, it was used in synthesizing GLPG3667 , a selective TYK2 inhibitor for autoimmune diseases. The trifluoroethyl group enhances metabolic stability, while the cyclopropyl moiety restricts conformational flexibility, improving target binding .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential irritation.

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride fumes.

- Storage : In airtight containers at 2–8°C to prevent degradation. Toxicity data (e.g., LD₅₀) should be referenced from safety sheets compliant with EC Regulation No. 1272/2008 .

Advanced Research Questions

Q. How can enantioselective synthesis of the (1S)-enantiomer be achieved to avoid racemic mixtures?

- Methodological Answer :

- Chiral Auxiliaries : Use (S)-proline-derived catalysts to induce asymmetry during cyclopropane ring formation.

- Kinetic Resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze the undesired (1R)-enantiomer.

- Asymmetric Hydrogenation : Transition-metal catalysts with chiral ligands (e.g., BINAP-Ru complexes) for stereocontrol .

Q. What strategies mitigate instability of the cyclopropyl group under acidic or oxidative conditions?

- Methodological Answer :

- Protective Groups : Temporarily mask the amine with Boc (tert-butoxycarbonyl) to prevent ring-opening during reactions.

- Low-Temperature Reactions : Conduct syntheses below 0°C to slow degradation.

- Stabilizing Solvents : Use non-polar solvents (e.g., hexane) instead of protic solvents like methanol .

Q. How does the compound interact with biological targets, and what computational methods validate these interactions?

- Methodological Answer :

- Molecular Docking : Simulations (e.g., AutoDock Vina) show the cyclopropyl group occupying hydrophobic pockets in kinase domains, while the trifluoroethyl group forms halogen bonds.

- MD Simulations : Reveal stability of ligand-protein complexes over 100-ns trajectories.

- SAR Studies : Modifying the cyclopropyl ring size or fluorine substitution alters inhibitory potency (e.g., IC₅₀ shifts from 5 nM to >1 µM) .

Q. How can conflicting data on the compound’s reactivity in nucleophilic substitutions be resolved?

- Methodological Answer :

- Controlled Experiments : Compare reactivity in polar aprotic (DMF) vs. protic (ethanol) solvents.

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track mechanistic pathways.

- DFT Calculations : Identify transition states to explain discrepancies (e.g., steric hindrance from the cyclopropyl group slowing SN2 reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.